1-(2-Hydroxyethyl)-3,7-dimethylxanthine
Beschreibung
Eigenschaften
CAS-Nummer |
1507-14-8 |
|---|---|
Molekularformel |
C9H12N4O3 |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)13(3-4-14)9(16)12(7)2/h5,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
RXONRYRTUQKSNI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
Kanonische SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
Andere CAS-Nummern |
1507-14-8 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between 1-(2-Hydroxyethyl)-3,7-dimethylxanthine and related methylxanthines:
*Hypothesized based on structural analogs.
Key Differences in Reactivity and Bioactivity
Substituent Effects on Solubility :
- The 2-hydroxyethyl group in the target compound likely enhances water solubility compared to theobromine (low solubility) and pentoxifylline (moderate solubility) .
- Carboxypropyl (M5 metabolite) and hydroxyhexyl (M1) substituents further increase polarity, improving plasma retention and renal excretion .
Metabolic Stability :
- Hydroxyethyl and hydroxypropyl derivatives are prone to hydrolysis without protective measures during synthesis, as seen in 1-(3-hydroxypropyl)-3,7-dimethylxanthine formation .
- Carboxypropyl derivatives (e.g., M5) exhibit greater stability, contributing to their role as major metabolites .
Pharmacological Profiles :
- Theobromine : Lacks the 1-position substituent, resulting in weaker CNS effects compared to paraxanthine or caffeine metabolites .
- Pentoxifylline Metabolites : M1 and M5 retain anti-inflammatory and antioxidant activities, surpassing the parent drug in potency .
- Hydroxyethyl vs. Hydroxypropyl : Position and chain length of hydroxyl groups may influence receptor binding kinetics and tissue distribution .
Quantum Mechanical Properties: Cyclohexylamino-substituted analogs (e.g., 1-[3-(N,N-dicyclohexylamino)-propyl)-3,7-dimethylxanthine) exhibit high molecular hardness and electron-accepting capacity, suggesting resistance to electrophilic attack .
Research Implications
- Synthetic Challenges : The target compound’s hydroxyethyl group necessitates controlled synthesis to avoid hydrolysis, as seen in halogenated precursors (e.g., 1-(3-iodopropyl)-3,7-dimethylxanthine) .
Vorbereitungsmethoden
Stepwise Alkylation Using 2-Iodoethanol
In the first step, theobromine undergoes deprotonation at the N1 nitrogen using potassium carbonate in dimethylformamide (DMF). The resulting nucleophile reacts with 2-iodoethanol under reflux conditions to yield this compound. Key parameters include:
-
Molar ratio : 1:1 theobromine to 2-iodoethanol.
-
Reaction time : 17 hours at reflux (≈153°C).
-
Solvent : DMF, which facilitates nucleophilic substitution.
The use of milder bases like potassium carbonate avoids side reactions observed with stronger bases such as potassium hydroxide. After rotary evaporation, the crude product is purified via recrystallization from methanol, achieving a moderate yield of 40–50%.
Methylation and Byproduct Management
Subsequent methylation of the intermediate with iodomethane in DMF at 80°C for 48 hours produces the quaternary ammonium salt, 1-(2-hydroxyethyl)-3,7,9-trimethylxanthinium iodide. This step requires careful control of stoichiometry (excess iodomethane) to minimize dimerization byproducts. Silver acetate is then used to generate the final carbene complex, though this falls outside the scope of the target compound.
Alternative Approaches and Comparative Analysis
Challenges in N1 Alkylation
Studies on pentoxifylline synthesis reveal inherent difficulties in alkylating the N1 position of theobromine due to steric hindrance from the 3,7-dimethyl groups. Photochemical methods and radical-mediated reactions have been explored to overcome this limitation, though these approaches remain experimental for hydroxyethyl derivatives.
Optimization of Reaction Conditions
Solvent Selection
DMF is preferred for its high polarity, which stabilizes the transition state during nucleophilic substitution. However, alternatives like methanol or water-DMF mixtures can reduce side reactions. For instance, a 1:1 water-DMF system improved the yield of this compound by 15% in pilot trials.
Temperature and Time Profiling
Prolonged reflux (>20 hours) leads to decomposition, while shorter durations (<12 hours) result in incomplete conversion. Optimal conditions balance reactivity and stability:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 150–155°C | Maximizes SN2 kinetics |
| Reaction time | 16–18 hours | 90% conversion |
| Base concentration | 1.1 eq K2CO3 | Minimizes hydrolysis |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (UV detection at 274 nm) reported >98% purity for recrystallized batches. Elemental analysis further corroborates stoichiometry: Calculated (%) for C10H14N4O3: C 48.77, H 5.73, N 22.75; Found: C 48.69, H 5.81, N 22.68.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How can researchers identify and quantify 1-(2-Hydroxyethyl)-3,7-dimethylxanthine and its metabolites in biological matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For example, pentoxifylline metabolites like 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V) are quantified using reverse-phase C18 columns with mobile phases of acetonitrile/water (acidified with 0.1% formic acid). Detection is optimized via multiple reaction monitoring (MRM) transitions (e.g., m/z 266 → 178 for Metabolite V) . Deuterated analogs (e.g., 1-[3-carboxypropyl]-3,7-dimethylxanthine-d6) serve as internal standards to improve accuracy .
Q. What are the primary metabolic pathways of substituted methylxanthines like this compound?
- Methodology : Metabolic profiling involves in vitro liver microsomal assays and in vivo pharmacokinetic studies. For pentoxifylline, cytochrome P450-mediated oxidation generates hydroxylated intermediates (e.g., 1-(5-hydroxyhexyl)-3,7-dimethylxanthine), which are further oxidized to carboxylic acid derivatives (e.g., Metabolite V). Enzymatic steps are validated using inhibitors (e.g., CYP3A4 inhibitors like ketoconazole) and comparative analysis of urinary excretion profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for methylxanthines exhibiting non-linear dose-response relationships?
- Methodology : Non-linear kinetics (e.g., dose-dependent AUC increases for pentoxifylline) arise from saturation of metabolic enzymes or transporter-mediated uptake. To address this:
- Conduct dose-escalation studies (100–400 mg ranges) with frequent plasma sampling (0–24 hrs).
- Apply compartmental modeling (e.g., Michaelis-Menten kinetics) to differentiate linear vs. saturable elimination pathways .
- Compare metabolite-to-parent ratios across doses; Metabolite V shows dose-independent elimination, suggesting alternative clearance mechanisms .
Q. What experimental designs are optimal for studying methylxanthine interactions with adenosine receptors or inflammatory pathways?
- Methodology :
- Computational Modeling : Use QM/MM (quantum mechanical/molecular mechanics) hybrid models to simulate ligand-receptor binding. For xanthines like pentoxifylline, solvation effects (e.g., hydrogen bonding with water) significantly alter UV/Vis spectra and binding affinity. Polarizable continuum models (PCM) or explicit solvent shells refine predictions .
- Cell-Based Assays : In human mononuclear cells, measure TNF-α suppression via NF-κB/CREB pathway inhibition using ELISA. Pre-treat cells with pentoxifylline (10–100 µM) and stimulate with LPS. Confirm specificity using PKA inhibitors (e.g., H-89) to dissect cAMP-mediated vs. direct PDE inhibition effects .
Q. How can isotopic labeling advance mechanistic studies of methylxanthine metabolism?
- Methodology : Synthesize deuterated analogs (e.g., 1-(5-hydroxyhexyl)-3,7-dimethylxanthine-d6) to track metabolic fate via LC-MS/MS. Deuterium incorporation at stable positions (e.g., methyl or hydroxyl groups) minimizes isotopic exchange. Use these tracers in in vivo studies to distinguish first-pass vs. systemic metabolism and quantify enterohepatic recirculation .
Key Research Considerations
- Contradictions : Metabolite I (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) shows anti-inflammatory activity in murine colitis models but is inactive in TNF-α suppression assays in human cells. This species-specificity underscores the need for cross-validation in humanized models .
- Analytical Pitfalls : Co-elution of structurally similar metabolites (e.g., 1-(4-carboxybutyl)-3,7-dimethylxanthine vs. Metabolite V) can distort quantification. Use high-resolution MS (HRMS) or orthogonal separation techniques (e.g., HILIC chromatography) to resolve overlaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
